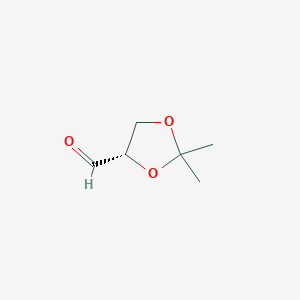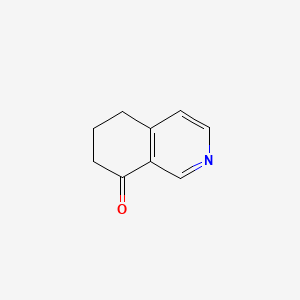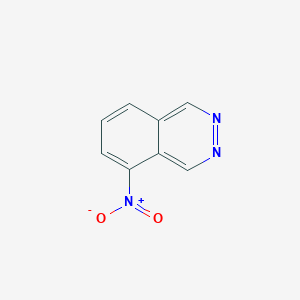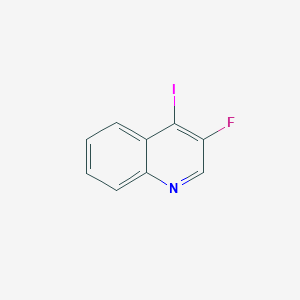
5-Bromo-2,3,3-trimethyl-3H-indole
Übersicht
Beschreibung
“5-Bromo-2,3,3-trimethyl-3H-indole” is a chemical compound with the molecular formula C11H12BrN . It has a molecular weight of 238.13 and is solid at room temperature . The IUPAC name for this compound is 5-bromo-2,3,3-trimethyl-3H-indole .
Synthesis Analysis
The synthesis of “5-Bromo-2,3,3-trimethyl-3H-indole” can be achieved through various methods. One such method involves the reaction of 4-bromophenyl hydrazine with isopropylmethylketone in the presence of ethanol and concentrated H2SO4 . The reaction mixture is heated under reflux for 12 hours .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2,3,3-trimethyl-3H-indole” consists of a bromine atom attached to the 5th carbon of the indole ring. The indole ring is further substituted with three methyl groups at the 2nd and 3rd positions .
Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-2,3,3-trimethyl-3H-indole” can vary depending on the conditions. For instance, the reaction of 5-amino-2,3,3-trimethyl-3H-indole with p-nitrobenzaldehyde can proceed in two directions, depending on the temperature, leading to the formation of a Schiff’s base or the corresponding styryl compound .
Physical And Chemical Properties Analysis
“5-Bromo-2,3,3-trimethyl-3H-indole” is a solid at room temperature . It has a molecular weight of 238.12 g/mol . The compound has a computed XLogP3-AA value of 3, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
5-Bromo-2,3,3-trimethyl-3H-indole derivatives have been explored for their potential as antiviral agents . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural modification of indole compounds can lead to the development of new molecules with potent antiviral properties.
Anti-inflammatory Applications
Indole derivatives, including those with the 5-bromo-2,3,3-trimethyl-3H-indole structure, are known to possess anti-inflammatory properties. These compounds can be synthesized and tested for their efficacy in reducing inflammation, which is a common pathological feature of various diseases .
Anticancer Research
The indole nucleus is a common feature in many synthetic drug molecules with anticancer activities. Researchers are interested in synthesizing a variety of indole derivatives to screen for pharmacological activities that could lead to new cancer treatments .
Antimicrobial Properties
Indole derivatives have been found to exhibit antimicrobial activities. This makes them valuable in the search for new antibiotics and compounds that can combat resistant strains of bacteria .
Antidiabetic Potential
The exploration of indole derivatives for antidiabetic effects is another promising area of research. These compounds could play a role in the development of new therapeutic agents for the treatment of diabetes .
Photophysical Applications
A novel indole derivative has shown superior performance as a fluorescent probe . This application is crucial for biological and electrochemical sensing, pH-sensing, and the creation of logic gates . The photophysical properties of indole derivatives make them suitable for a range of applications in molecular research.
Each of these applications demonstrates the versatility of 5-Bromo-2,3,3-trimethyl-3H-indole in scientific research, offering a broad spectrum of possibilities for therapeutic and analytical advancements. The indole scaffold’s ability to bind with high affinity to multiple receptors is a key factor in its potential for developing new derivatives with diverse biological activities .
Safety and Hazards
The safety information for “5-Bromo-2,3,3-trimethyl-3H-indole” indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 5-Bromo-2,3,3-trimethyl-3H-indole are currently unknown. This compound is a chemical substance with the molecular formula C11H12BrN
Pharmacokinetics
Its physical and chemical properties, such as a boiling point of 285.4±40.0 °C at 760 mmHg, a density of 1.4±0.1 g/cm3, and a molecular weight of 238.124 , suggest that it may have certain bioavailability characteristics.
Eigenschaften
IUPAC Name |
5-bromo-2,3,3-trimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWLZEOAVCFTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459476 | |
| Record name | 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3,3-trimethyl-3H-indole | |
CAS RN |
54136-24-2 | |
| Record name | 5-Bromo-2,3,3-trimethyl-3H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54136-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-bromo-2,3,3-trimethyl-3H-indole in the synthesis of spironaphthopyrans?
A: 5-Bromo-2,3,3-trimethyl-3H-indole serves as a crucial starting material in the synthesis of 1-allylspiro[2H-indole-2,3’-[3H]naphth[2,1-b]pyrans] []. The process involves alkylation of 5-bromo-2,3,3-trimethyl-3H-indole with allyl bromide to produce 1-allyl-3H-indolium salts. These salts are then condensed with 2-hydroxy-1-naphthaldehyde, ultimately yielding the desired 1-allylspiro[2H-indole-2,3’-[3H]naphth[2,1-b]pyrans] [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)





![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)
![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)
